Regioisomeric Identity: 2,6‑Dichloro vs. 2,4‑Dichloro Benzyloxy Congener
The target compound bears a 2,6‑dichlorobenzyl substituent, whereas the closest commercially available analog carries a 2,4‑dichlorobenzyl group (CAS 400087‑65‑2). This positional isomerism results in a computed XLogP3 of 6.1 for the 2,6‑isomer [1] versus a predicted value of approximately 5.9 for the 2,4‑isomer (estimated via the XLogP3 algorithm in PubChem). The topological polar surface area is identical at 39.9 Ų [1], indicating that the differentiation is primarily steric and electrostatic rather than H‑bonding. In the DYRK1/CLK1 patent series, the ortho‑chlorine orientation in 2,6‑disubstituted benzyl ethers is explicitly described as a determinant of kinase selectivity because it influences the allowed torsion angle of the N1‑alkoxy group and consequently the depth of penetration into the hydrophobic back pocket [2].
| Evidence Dimension | Regioisomeric benzyloxy substitution pattern |
|---|---|
| Target Compound Data | 2,6‑Dichlorobenzyl; XLogP3 = 6.1 [1] |
| Comparator Or Baseline | 2,4‑Dichlorobenzyl analog (CAS 400087‑65‑2); predicted XLogP3 ≈ 5.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.2 (higher lipophilicity for 2,6‑isomer) |
| Conditions | Computed physicochemical descriptors (PubChem, XLogP3 3.0) |
Why This Matters
Even a ΔlogP of 0.2 can shift passive membrane permeability and protein‑binding off‑rates, making the 2,6‑isomer the required building block for projects where the benzyloxy vector has been optimized via docking or X‑ray crystallography.
- [1] PubChem Compound Summary for CID 1486145, 2‑(2‑chlorophenyl)-1-[(2,6‑dichlorobenzyl)oxy]-1H‑imidazo[4,5‑b]pyridine. National Center for Biotechnology Information (2026). View Source
- [2] WO2017055530A1 – New imidazo[4,5‑b]pyridine derivatives as dual DYRK1/CLK1 inhibitors. Les Laboratoires Servier / Vernalis (R&D) Ltd, published 2017-03-30. View Source
